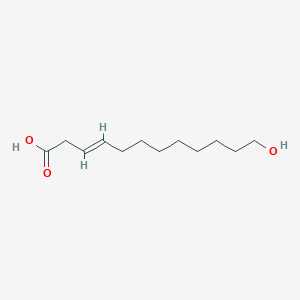

(E)-12-Hydroxydodec-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1376306-62-5 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

(E)-12-hydroxydodec-3-enoic acid |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6+ |

InChI Key |

RRJILZUCEDMMNU-SOFGYWHQSA-N |

Isomeric SMILES |

C(CCCCO)CCC/C=C/CC(=O)O |

Canonical SMILES |

C(CCCCO)CCCC=CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation in Biological Systems

Identification in Microbial Metabolomes

(E)-12-Hydroxydodec-3-enoic acid has been identified as a metabolite in Escherichia coli, particularly in strains isolated from patients with sepsis. A 2022 metabonomic analysis aimed to distinguish the metabolic profiles of E. coli from septic and non-septic patients. In this study, 12-hydroxydodec-3-enoic acid was listed among the differential metabolites found in E. coli from individuals with sepsis. nih.govresearchgate.net The study highlighted that the metabolic byproducts of pathogenic bacteria could influence host cell functions, suggesting a complex interaction during disease states. nih.gov The differential metabolites, including this hydroxy fatty acid, were found to have a significant correlation with clinical indicators of sepsis severity such as the SOFA (Sequential Organ Failure Assessment) and APACHE II (Acute Physiology and Chronic Health Evaluation II) scores. researchgate.net

Metabolomic studies utilize techniques like liquid chromatography-mass spectrometry (LC/MS) to create detailed profiles of small molecules in a biological sample. nih.govresearchgate.net In the analysis of E. coli from septic patients, researchers identified over 70 differential metabolites, which were primarily involved in metabolic pathways like phenylalanine and tryptophan metabolism. nih.govresearchgate.net The presence of 12-hydroxydodec-3-enoic acid as one of these distinct metabolites underscores its potential role in the host-pathogen interaction during sepsis.

While the specific 3-enoic isomer is noted in bacteria, a closely related isomer, (E)-12-hydroxydodec-2-enoic acid, has been isolated from fungal sources. This compound is a known constituent of metabolites produced by the insect pathogenic fungus Isaria tenuipes (also known as Paecilomyces tenuipes). mdpi.comresearchgate.net Specifically, (E)-12-hydroxydodec-2-enoic acid was identified as a fatty acid component of isariotin A, a unique bicyclic amide produced by Isaria tenuipes strain BCC 7831. mdpi.comresearchgate.net Fungi of the genus Isaria are recognized for producing a wide array of biologically active substances. mdpi.com

The table below summarizes the findings regarding the isolation of this related isomer.

**Table 1: Isolation of (E)-12-hydroxydodec-2-enoic acid from *Isaria tenuipes***

| Fungal Source | Strain | Isolated Compound | Associated Metabolite | Reference |

|---|---|---|---|---|

| Isaria tenuipes | BCC 7831 | (E)-12-hydroxydodec-2-enoic acid | Isariotin A | mdpi.comresearchgate.net |

Presence as a Metabolic Component in Other Organisms (General Class of Hydroxy Fatty Acids)

Hydroxy fatty acids (HFAs) as a general class are widespread in nature and are key components of the metabolomes of various organisms, from bacteria to humans. nih.govtandfonline.com They are involved in a multitude of biological processes. In the human gut, microbial communities produce a variety of HFAs. tandfonline.com For instance, significantly higher levels of hydroxy acids are detected in the blood of patients with peptic ulcers resulting from Helicobacter pylori infection and those with familial Mediterranean fever, indicating that the profile of microbial fatty acids can be specific to certain disease states. nih.gov

These fatty acids can be formed through several microbial metabolic pathways, such as the hydration of unsaturated fatty acids. tandfonline.com The diversity of HFAs is vast, including short-chain 3-hydroxy fatty acids that are components of bacterial lipids and very-long-chain ω-hydroxy fatty acids that act as biosurfactants. mdpi.com The presence of these compounds in biological fluids and tissues highlights their integral role in metabolic regulation and intercellular signaling. tandfonline.commdpi.com

Role as a Precursor in Natural Product Biosynthesis (e.g., Insect Pheromones)

Fatty acids and their derivatives, including hydroxylated and unsaturated forms like dodecenoic acids, are fundamental precursors in the biosynthesis of many natural products, most notably insect pheromones. wikipedia.orgresearchgate.net Many insect sex pheromones are C12 or C14 alcohols, aldehydes, or acetates derived from fatty acid metabolism. nih.govnih.gov

The biosynthesis often involves desaturation of a saturated fatty acid followed by chain-shortening through limited β-oxidation. researchgate.netnih.gov For example, the production of (Z)-7-dodecenol and (Z)-9-dodecenol, common pheromone components in Lepidoptera, requires the chain-shortening of C14 or C16 unsaturated fatty acid precursors. nih.govnih.gov While this compound itself is not directly cited as a pheromone, its structural elements—a C12 chain and a double bond—are characteristic of many pheromone precursors. The enzymatic machinery for hydroxylation, desaturation, and chain modification is common in the pheromone glands of insects. researchgate.netnih.gov The production of these signaling molecules is a tightly regulated process, critical for mating and reproduction. researchgate.net

The table below details examples of insect pheromones derived from C12 fatty acid precursors.

Table 2: Examples of C12 Insect Pheromones Derived from Fatty Acid Precursors

| Pheromone Component | Precursor Class | Organism Example | Reference |

|---|---|---|---|

| (Z)-7-dodecenol | Dodecenoic acid / Dodecenoyl-CoA | Argyrotaenia velutinana (Red-banded leafroller moth) | nih.govnih.gov |

| (Z)-9-dodecenol | Dodecenoic acid / Dodecenoyl-CoA | Lobesia botrana (European grapevine moth) | nih.gov |

| (E)-7, (Z)-9-dodecadienyl acetate (B1210297) | Dodecadienoic acid | Lobesia botrana (European grapevine moth) | uliege.be |

Biosynthetic Pathways and Enzymatic Transformation Mechanisms

Omega-Hydroxylation Mechanisms of Fatty Acids

Omega-hydroxylation is a critical metabolic process that introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid chain. This initial oxidation step is primarily carried out by specific enzyme systems located in the endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org

Cytochrome P450 (CYP) Monooxygenase Systems

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. wikipedia.org The omega-hydroxylation of fatty acids is a hallmark of several CYP families, which catalyze the insertion of one atom of molecular oxygen into the substrate, with the other oxygen atom being reduced to water. mdpi.comnih.gov

Several subfamilies of the CYP4 family are recognized for their fatty acid omega-hydroxylase activity, with distinct substrate preferences based on the fatty acid chain length. nih.govresearchgate.net

CYP4A Subfamily : Members of this subfamily, such as CYP4A11 in humans, preferentially metabolize medium-chain fatty acids (C10-C16). nih.govwikipedia.orgnih.gov They are considered the principal lauric acid (C12) omega-hydroxylases. medsciencegroup.com While they can also hydroxylate longer chain fatty acids, their activity tends to decrease as the chain length increases. nih.gov

CYP4B Subfamily : The single member, CYP4B1, shows a preference for omega-oxidizing short-chain fatty acids (C7-C9). wikipedia.org

CYP4F Subfamily : This subfamily, including enzymes like CYP4F2 and CYP4F3, is primarily involved in the omega-hydroxylation of long-chain (C16-C26) and very-long-chain fatty acids. nih.govwikipedia.orgebi.ac.uk They also play a significant role in metabolizing eicosanoids like leukotrienes and prostaglandins. wikipedia.orgebi.ac.uk

CYP2U1 : This enzyme is unique as it is highly expressed in the thymus and brain and catalyzes the omega- and (omega-1)-hydroxylation of long-chain fatty acids such as arachidonic acid and docosahexaenoic acid. nih.govreactome.org It does not, however, show significant activity towards shorter-chain fatty acids like lauric acid. nih.gov

| CYP Subfamily | Primary Substrate Chain Length | Key Human Isoforms | Primary Tissue Expression |

|---|---|---|---|

| CYP4A | Medium-chain (C10-C16) | CYP4A11 | Liver, Kidney |

| CYP4B | Short-chain (C7-C9) | CYP4B1 | - |

| CYP4F | Long-chain (C16-C26) | CYP4F2, CYP4F3 | Liver, Leukocytes |

| CYP2U1 | Long-chain (e.g., C20, C22) | CYP2U1 | Thymus, Brain (Cerebellum) |

The catalytic cycle of CYP monooxygenases is dependent on a continuous supply of electrons, which are provided by the cofactor NADPH. nih.govresearchgate.net The transfer of these electrons from NADPH to the CYP enzyme is not direct but is mediated by a partner protein, NADPH-cytochrome P450 reductase (CPR). nih.govwikipedia.orgnih.gov CPR is a flavoprotein containing both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). youtube.com

The electron transfer pathway proceeds as follows:

NADPH donates two electrons to the FAD moiety of CPR. youtube.com

FAD then transfers the electrons one at a time to the FMN moiety. youtube.com

FMN, in turn, donates the electrons sequentially to the heme iron of the cytochrome P450 enzyme. youtube.comnih.gov

This electron transfer reduces the ferric (Fe³⁺) heme iron to the ferrous (Fe²⁺) state, which is necessary for the binding and activation of molecular oxygen, leading to the hydroxylation of the fatty acid substrate. wikipedia.org In some cases, another protein called cytochrome b5 can also contribute to the electron transfer process. wikipedia.orgnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Km for Lauric Acid | 4.7 µM | High affinity for the substrate. |

| Fast Phase Reduction Rate | ~300 min⁻¹ | Electron transfer is not the rate-limiting step. |

| Deuterium KIE for 12-hydroxylation | 1.2–2 | Indicates that C-H bond cleavage is partially rate-limiting. |

Lipoxygenase (LOX)-Mediated Hydroxylation Pathways

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structural motif. ocl-journal.orgwikipedia.orgnih.gov This reaction leads to the formation of fatty acid hydroperoxides. researchgate.net These hydroperoxides can then be subsequently reduced by cellular peroxidases to the corresponding stable hydroxy fatty acids. wikipedia.org

The general mechanism of LOX-catalyzed hydroperoxidation involves:

Stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group. wikipedia.org

Rearrangement of the resulting radical. wikipedia.org

Insertion of molecular oxygen to form a peroxyl radical. wikipedia.org

Reduction of the peroxyl radical to a hydroperoxide. wikipedia.org

While LOX enzymes are well-known for their role in the metabolism of polyunsaturated fatty acids like linoleic and arachidonic acid, their direct involvement in the specific biosynthesis of (E)-12-Hydroxydodec-3-enoic acid from a direct precursor is less characterized in the literature. However, the potential for LOX or similar enzymatic activities to contribute to the formation of various hydroxy fatty acids is recognized, including through the transformation of fatty acid epoxides into hydroxy-endoperoxides. nih.govresearchgate.netsigmaaldrich.com

Enzymatic Conversion from Unsaturated Fatty Acid Precursors

The formation of this compound implies the presence of an unsaturated C12 fatty acid precursor that undergoes hydroxylation. The enzymatic conversion of unsaturated fatty acids into their hydroxylated derivatives is a known biochemical transformation. For instance, recombinant microorganisms expressing lipoxygenase have been developed for the production of hydroxy fatty acids from unsaturated fatty acid substrates. google.com Additionally, enzymes such as hydratases can introduce a hydroxyl group by adding water across a double bond, as seen in the conversion of linoleic acid to 10-hydroxy-stearic acid. wur.nl While a direct enzymatic pathway leading to this compound is not extensively detailed, the existence of various fatty acid modifying enzymes, including hydroxylases, epoxidases, and isomerases, in different organisms suggests plausible biosynthetic routes from unsaturated C12 precursors.

Role of Hydratases in Double Bond Functionalization

The biosynthesis of hydroxy fatty acids, such as this compound, often involves the enzymatic addition of water to a carbon-carbon double bond, a reaction catalyzed by a class of enzymes known as hydratases. mdpi.comnih.gov These enzymes offer a highly selective and efficient route to hydroxylated fatty acids. researchgate.net

Fatty acid hydratases are of particular interest because they can convert unsaturated fatty acids into valuable hydroxy-substituted fatty acids. researchgate.net For instance, oleate (B1233923) hydratases (Ohys) catalyze the hydroxylation of oleic acid to 10-(R)-hydroxy stearic acid (10-HSA). nih.gov The native function of these microbial enzymes is often linked to the detoxification of environmental toxins by oxidizing unsaturated carbon-carbon bonds. nih.gov

The mechanism of these hydratases can be highly specific. For example, some hydratases are regiospecific for a particular double bond position, such as the cis-9 C=C double bond, and can be enantiospecific, producing a specific stereoisomer. nih.gov The proposed mechanism for some hydratases involves the protonation of the double bond by a tyrosine residue, creating a positive charge that is then attacked by a water molecule activated by a glutamate (B1630785) residue. mdpi.com

Cascade Reactions Involving Monooxygenases and Dehydrogenases

The production of this compound and related compounds can be achieved through sophisticated multi-enzyme cascade reactions. These cascades often involve the sequential action of monooxygenases and dehydrogenases to introduce and modify functional groups on the fatty acid backbone. mdpi.commdpi.com

A common strategy involves a cascade starting with the hydration of a double bond by a hydratase. mdpi.com The resulting hydroxyl group can then be oxidized by an alcohol dehydrogenase (ADH) to a ketone. mdpi.com This ketone can be a substrate for a Baeyer-Villiger monooxygenase (BVMO), which inserts an oxygen atom to form an ester. mdpi.comresearchgate.net Subsequent hydrolysis of this ester can yield shorter-chain hydroxy fatty acids. mdpi.com

For example, a cascade reaction for the synthesis of ω-hydroxycarboxylic acids can be initiated from oleic acid. mdpi.com This multi-step process can be performed using whole-cell biocatalysts, such as engineered E. coli, that co-express all the necessary enzymes. mdpi.com The compatibility between the different enzymatic steps is a crucial factor for the success of such cascades. mdpi.com

The use of cytochrome P450 monooxygenases (CYPs) is another important strategy for the production of ω-hydroxy fatty acids. researchgate.netsciepublish.com These enzymes can introduce a hydroxyl group at the terminal (ω) carbon of a fatty acid. sciepublish.com This initial hydroxylation can be followed by oxidation steps catalyzed by alcohol dehydrogenases and sometimes further reactions to produce dicarboxylic acids or ω-amino fatty acids. researchgate.netsciepublish.com

Metabolic Flux and Intermediate Analysis in Biosynthetic Studies

Understanding and optimizing the biosynthetic pathways for compounds like this compound relies heavily on metabolic flux analysis and the identification of key intermediates. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful tool used to map the flow of carbon through the central metabolic pathways of an organism. nih.gov This technique helps to identify bottleneck steps and understand how cofactor imbalances can affect the production of the desired compound. nih.gov

For instance, in the production of fatty acid-derived chemicals in engineered E. coli, ¹³C-MFA can reveal limitations in the supply of precursors like acetyl-CoA and malonyl-CoA. nih.gov The analysis of flux distribution can also highlight the importance of pathways like the pentose (B10789219) phosphate (B84403) (PP) pathway in providing the necessary reducing equivalents (NADPH) for fatty acid synthesis. nih.gov

The study of intermediates in a biosynthetic pathway is also critical. For example, in the conversion of ricinoleic acid, the identification of intermediates like 11-hydroxyundec-9-enoic acid is key to understanding the reaction sequence. mdpi.com Similarly, in the biotransformation of linoleic acid, the detection of compounds such as 13-hydroxy-cis-9-octadecenoic acid and its subsequent conversion products helps to elucidate the enzymatic cascade. researchgate.net

The transport of fatty acids and their hydroxylated derivatives across the cell membrane can also be a rate-limiting step. Studies have shown that the expression of fatty acid transporters, such as FadL in E. coli, can significantly improve the efficiency of whole-cell biotransformations of these hydrophobic substrates. researchgate.net

Academic Synthesis Strategies and Methodologies

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalytic methods, utilizing whole cells or isolated enzymes, present an environmentally sustainable alternative to traditional chemical synthesis for producing hydroxy fatty acids. frontiersin.org These approaches often operate under milder conditions and can offer high selectivity.

Whole-Cell Biotransformation Systems for Hydroxydodecenoic Acid Production

Whole-cell biotransformation leverages the intact metabolic pathways within microorganisms to convert substrates into desired products. nih.gov In this system, cells are first cultivated to a sufficient density and then used as biocatalysts, often in a "resting" state where growth is separated from the production phase. nih.gov This method is advantageous as it obviates the need for costly enzyme purification and ensures the regeneration of necessary cofactors like NAD(P)H by the cell's own metabolism. nih.govnih.govresearchgate.net

Recombinant Escherichia coli has been a workhorse for producing ω-hydroxy fatty acids. For instance, E. coli strains engineered to express cytochrome P450 monooxygenases are used to hydroxylate fatty acids at the terminal (ω) position. nih.govresearchgate.net One study reported the construction of a self-sufficient fusion protein combining a monooxygenase (CYP153A from Marinobacter aquaeolei) with a reductase domain (from P450 BM3 of Bacillus megaterium), which demonstrated selective ω-hydroxylation of dodecanoic acid. nih.gov By using the methyl ester of dodecanoic acid (C12-FAME) as a substrate and co-expressing an outer membrane transport protein (AlkL), a yield of 4 g/L of ω-hydroxydodecanoic acid was achieved. nih.gov

Challenges in whole-cell systems include substrate transport across the cell membrane and potential product degradation by the host's native metabolic pathways. researchgate.netchemrxiv.org To address these, strategies such as co-expressing transporter proteins and deleting genes involved in competing pathways, like β-oxidation (e.g., fadD, fadE), are employed. frontiersin.org For example, deleting fadE and fadD in E. coli expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 significantly enhanced the production of ω-hydroxydecanoic acid from decanoic acid. frontiersin.org The further co-expression of the fatty acid transporter FadL increased the concentration to 309 mg/L. frontiersin.org

The table below summarizes results from various whole-cell biotransformation systems for producing medium-chain ω-hydroxy fatty acids.

Interactive Data Table: Whole-Cell Biotransformation for ω-Hydroxy Fatty Acid Production

| Host Organism | Key Enzyme(s) | Substrate | Product | Titer (mg/L) | Molar Yield (mol/mol) |

|---|---|---|---|---|---|

| E. coli (ΔfadE ΔfadD) | AlkBGT, FadL | Decanoic Acid | ω-Hydroxydecanoic Acid | 309 | 0.86 |

| E. coli (ΔfadE ΔfadD) | AlkBGT, FadL | Octanoic Acid | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 |

| E. coli (ΔfadE ΔfadD) | AlkBGT, FadL | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 |

Engineering Recombinant Microorganisms for Enhanced Production (e.g., E. coli, yeast)

Metabolic engineering and synthetic biology have enabled the high-yield production of ω-hydroxy fatty acids (ω-HFAs) in recombinant microorganisms like E. coli and yeast. nih.gov The core of this strategy involves introducing and optimizing biosynthetic pathways, enhancing enzyme stability and activity, and improving the host's tolerance to fatty acid toxicity. nih.gov

A key enzyme class used for this purpose is the cytochrome P450 monooxygenases, such as P450 BM3 from Bacillus megaterium and its variants, which can hydroxylate fatty acids. frontiersin.org To create a strain that produces ω-hydroxy fatty acids de novo (from simple carbon sources like glucose), multiple genes are often engineered. This includes overexpressing thioesterases to increase the pool of free fatty acid precursors and introducing the P450 system for the final hydroxylation step. frontiersin.org For instance, co-expression of a plant-derived thioesterase (CcFatB1), a fatty acid metabolism regulator (fadR), and P450 BM3 monooxygenase in E. coli boosted the production of medium-chain ω-1/2/3 hydroxy fatty acids to 144 mg/L from glycerol (B35011) and glucose. frontiersin.org

Further engineering efforts focus on several bottlenecks:

Enzyme Improvement : Engineering P450s to have higher activity, stability, and coupling efficiency to prevent the formation of reactive oxygen species. nih.govresearchgate.net

Cofactor Supply : Ensuring a sufficient supply of reducing equivalents like NAD(P)H, sometimes by engineering the host's central metabolism or adding a cofactor regeneration system. nih.govresearchgate.net

Substrate and Product Transport : Overcoming the low transport rate of fatty acids across the cell membrane, for example, by co-expressing outer membrane transporters like AlkL or FadL. nih.govchemrxiv.org

Eliminating Byproducts : Deleting genes responsible for the degradation of the fatty acid substrate or the overoxidation of the hydroxy fatty acid product into dicarboxylic acids. frontiersin.orgresearchgate.net

Yeast, such as Pichia pastoris, is also a viable host for producing hydroxylated fatty acids, offering robust expression systems for enzymes like P450s. acs.org

Targeted Chemical Synthetic Routes

While biocatalytic methods are advancing, traditional organic synthesis remains a crucial tool for producing (E)-12-Hydroxydodec-3-enoic acid and its analogs, offering flexibility in substrate scope and scale.

Stereoselective Synthesis of this compound and Analogs

The synthesis of specific stereoisomers of hydroxy fatty acids often relies on key stereoselective reactions. While a direct synthesis for this compound is not extensively detailed in the provided results, general strategies for related molecules highlight the methodologies that would be employed. These often involve building the carbon chain from smaller, chiral starting materials or introducing stereocenters using asymmetric reactions.

Key strategies include:

Asymmetric Alkylation : The Evans asymmetric alkylation is a powerful tool for creating chiral centers with high predictability. researchgate.net

Asymmetric Reduction : The stereoselective reduction of a ketone is a common method to install a hydroxyl group with a specific configuration.

Kinetic Resolution : Enzymes or chiral catalysts can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. For example, Sharpless kinetic resolution is a well-established method for resolving racemic allylic alcohols. researchgate.net

A synthesis of the hormonally active (25S)-Δ7-dafachronic acid showcases these principles. mpi-cbg.de The key step involved an Evans aldol (B89426) reaction that proceeded with complete stereoselectivity to create a crucial diol intermediate, which was then elaborated into the final product. mpi-cbg.de Such approaches, which build complex molecules from chiral precursors in a controlled manner, are essential for accessing stereochemically pure fatty acid analogs. researchgate.netmpi-cbg.de

Control of Olefin Geometry in Synthetic Pathways

Achieving the correct geometry of the double bond—in this case, the (E) or trans configuration at the C3 position—is a critical challenge in the synthesis of unsaturated fatty acids. Several classic and modern organic reactions are employed to control olefin geometry.

Wittig-type Reactions : The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that typically favors the formation of (E)-alkenes, making it a suitable choice for synthesizing the α,β-unsaturated ester or acid moiety in the target molecule.

Manganese-Promoted Reactions : A method using highly active Rieke manganese (Mn*) has been developed for the completely (E)-selective synthesis of α,β-unsaturated amides from dichloroamides and aldehydes. organic-chemistry.org These amides can then be readily hydrolyzed to the corresponding (E)-α,β-unsaturated carboxylic acids without losing the stereochemical integrity of the double bond. organic-chemistry.org This method is noted for its high efficiency and tolerance of various functional groups. organic-chemistry.org

Olefin Metathesis : Olefin metathesis, particularly cross-metathesis using ruthenium-based catalysts (e.g., Grubbs' catalysts), is a powerful technique for forming double bonds. researchgate.net It can be used to join two smaller olefin-containing fragments, and the geometry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions.

Dehydration-Decarbonylation : Certain metal catalysts, such as those based on nickel or rhodium, can convert saturated fatty acids into linear olefins. bibliomed.orgresearchgate.net While this often produces mixtures, the Wilkinson's catalyst (Rh(Ph3P)3Cl) shows very high selectivity for linear α-olefins. bibliomed.orgresearchgate.net

The autoxidation of fatty acids is also influenced by the geometry of the olefins within the chain, indicating that the cis or trans nature of the double bond has a significant impact on the molecule's chemical reactivity. acs.org

Preparation of Functionalized Derivatives for Research Applications

The synthesis of this compound and its functionalized derivatives is crucial for exploring their potential in various research fields. The structural features of this molecule, namely the carboxylic acid, the hydroxyl group, and the trans-double bond, offer multiple sites for chemical modification. These modifications can be used to create a diverse range of derivatives for structure-activity relationship (SAR) studies, development of molecular probes, and as building blocks for more complex molecules. The preparation of these derivatives often involves multi-step synthetic sequences, including strategies for stereoselective control of the double bond and functional group manipulations.

One potential strategy for the synthesis of the parent (E)-alk-3-enoic acid backbone is a modified Knoevenagel condensation. This method involves the reaction of a straight-chain aldehyde with malonic acid in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. This approach has been shown to produce (E)-alk-3-enoic acids with high yield and excellent stereoselectivity (98-99% E-isomer). For the synthesis of this compound, a protected form of 10-hydroxydecanal would be the required aldehyde precursor. Subsequent deprotection of the hydroxyl group would yield the target molecule.

Alternatively, synthetic routes targeting the Z-isomer, 12-hydroxy-(Z)-3-dodecenic acid, which is a precursor for macrolide aggregation pheromones, have been reported. researchgate.netacs.org These syntheses often involve the carboxylation of the dilithium (B8592608) salt of a protected 11-undecyn-1-ol, followed by deconjugation and stereoselective hydrogenation of the resulting acetylenic acid to the (Z)-alkenoic acid. researchgate.net Adaptation of the final reduction step could potentially yield the (E)-isomer.

Once the this compound backbone is obtained, its functional groups can be further modified to create a variety of derivatives for research applications. The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical transformations.

The hydroxyl group at the C-12 position is a key site for functionalization. It can undergo several types of reactions:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, yielding dicarboxylic acid derivatives.

Esterification: Reaction with various carboxylic acids or their activated derivatives can produce a range of esters.

Etherification: Conversion to ethers can be achieved by reacting with alkyl halides under basic conditions.

Substitution: The hydroxyl group can be replaced with other functional groups, such as halogens or azides, after activation (e.g., by conversion to a tosylate or mesylate).

The carboxylic acid moiety also provides a handle for derivatization:

Esterification: A wide variety of esters can be prepared by reacting the carboxylic acid with different alcohols under acidic conditions or using coupling agents.

Amidation: Reaction with amines using coupling reagents can lead to the formation of a diverse library of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding a diol derivative.

The double bond at the C-3 position can also be a site for functionalization, for example, through epoxidation or dihydroxylation reactions, leading to further structural diversity.

The following table summarizes some of the potential functionalized derivatives of this compound and the general synthetic approaches that could be employed based on known chemical transformations of similar fatty acids.

| Derivative Class | Functional Group Modification | Potential Reagents and Conditions |

| Esters | Esterification of the C-1 carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC, EDC) |

| Esterification of the C-12 hydroxyl group | Acyl chloride or Carboxylic anhydride, Base (e.g., Pyridine, Et₃N) | |

| Amides | Amidation of the C-1 carboxylic acid | Amine, Coupling agent (e.g., HATU, HOBt) |

| Dicarboxylic Acids | Oxidation of the C-12 hydroxyl group | Oxidizing agent (e.g., Jones reagent, PCC, PDC) |

| Diols | Reduction of the C-1 carboxylic acid | Reducing agent (e.g., LiAlH₄, BH₃·THF) |

| Halides | Substitution of the C-12 hydroxyl group | Thionyl chloride (for chlorides), Phosphorus tribromide (for bromides) |

Enzymatic and biocatalytic methods are also emerging as powerful tools for the synthesis of functionalized fatty acids. wur.nlresearchgate.net For instance, lipases can be used for the selective esterification or transesterification of hydroxy fatty acids in non-conventional media. wur.nl Baeyer-Villiger monooxygenases, in combination with other enzymes, have been used in whole-cell biocatalysis to convert longer-chain hydroxy fatty acids into shorter-chain derivatives like 12-hydroxydodecenoic acid. researchgate.net These biocatalytic approaches offer the advantages of high selectivity and milder reaction conditions compared to traditional chemical methods.

A study on the biotransformation of linoleic acid demonstrated the production of 12-hydroxydodeca-9-enoic acid from a C18 precursor using a recombinant E. coli system. researchgate.net This highlights the potential of using engineered microorganisms for the targeted synthesis of specific hydroxy fatty acid derivatives.

The table below outlines some research findings on the synthesis of related hydroxy fatty acids, which could inform the development of synthetic strategies for this compound and its derivatives.

| Compound | Synthetic Method | Key Findings | Reference |

| (E)-Alk-3-enoic acids | Modified Knoevenagel condensation of aldehydes with malonic acid | High yield (85-90%) and excellent stereoselectivity (98-99% E-isomer) | |

| 12-Hydroxy-(Z)-3-dodecenic acid | Carboxylation of dilithium salt of 10- or 11-hydroxy undecyne, followed by deconjugation and hydrogenation | Successful synthesis of the Z-isomer as a pheromone precursor | researchgate.net |

| Methyl (E)-2-hydroxydodec-3-enoate | Cross-metathesis of methyl vinyl glycolate (B3277807) and dec-1-ene | Formation of the methyl ester derivative with a different double bond and hydroxyl position | rsc.org |

| 12-Hydroxydodeca-9-enoic acid | Biotransformation of 13-hydroxy-cis-9-octadecenoic acid using recombinant E. coli | Selective conversion to a C12 hydroxy fatty acid with 91% product yield | researchgate.net |

Biological Roles and Molecular Mechanisms in Research Contexts

Involvement in Intercellular Signaling and Metabolic Regulation

The direct role of (E)-12-Hydroxydodec-3-enoic acid as a signaling molecule in microbial intercellular communication is not extensively documented in current research. However, the broader class of hydroxylated long-chain fatty acids is emerging as potential signaling factors. For instance, research into a mixed microbial culture derived from wheatgrass identified 12-hydroxystearic acid (12-HSA) as a major metabolite. nih.gov This related compound was found to modulate planktonic growth and biofilm formation in various marine bacteria, suggesting that hydroxylated fatty acids may represent a new class of interspecies signaling molecules. nih.gov The effects of 12-HSA were observed to be strain-specific, implying a mechanism more complex than non-specific actions like altering membrane fluidity. nih.gov

Furthermore, fatty acids and their derivatives are known to be produced by various microorganisms. For example, the insect pathogenic fungus Isaria tenuipes produces amides containing (E)-12-hydroxydodec-2-enoic acid, a structurally similar compound. mdpi.com While a specific signaling function was not ascribed, the production of such compounds by microbes highlights their potential involvement in ecological interactions. The production of 3-hydroxy fatty acids by Lactobacillus plantarum is linked to the bacterial growth phase, with concentrations increasing during the logarithmic phase, indicating they are actively excreted by living cells rather than being products of cell death. nih.gov This regulated production is a hallmark of molecules involved in cellular processes and environmental interaction.

The specific regulatory functions of this compound in lipid homeostasis are not clearly defined in the available scientific literature. However, its existence as a hydroxylated fatty acid inherently links it to fatty acid metabolism and turnover. The formation of hydroxylated fatty acids is a common metabolic process in bacteria, fungi, plants, and animals. nih.govasm.org

Lipid metabolism, encompassing both synthesis and degradation, is a complex network regulated by numerous signaling pathways and enzymes. mdpi.comanimbiosci.org The introduction of a hydroxyl group onto a fatty acid chain, such as in this compound, represents a key step in its turnover, potentially preparing it for further oxidation, degradation, or incorporation into more complex lipids. While direct evidence of this compound acting as a regulator is scarce, its role as an intermediate in the vast web of lipid metabolic pathways is implicit.

Contributions to Inter-organismal Chemical Communication

Research has identified hydroxy fatty acids as crucial precursors in the biosynthesis of macrolide aggregation pheromones for several species of stored-product beetles. Specifically, the geometric isomer, (Z)-12-hydroxydodec-3-enoic acid , is a documented precursor for pheromones in grain beetles of the genera Cryptolestes and Oryzaephilus. researchgate.netcdnsciencepub.com This precursor undergoes lactonization to form active pheromone components.

Multiple syntheses have been developed for these pheromones, consistently identifying the (Z)-isomer of 12-hydroxydodec-3-enoic acid as the key acyclic precursor. researchgate.netresearchgate.netacs.org For example, the aggregation pheromones for the flat grain beetle, Cryptolestes pusillus, include (Z)-3-dodecenolide, which is formed from the corresponding hydroxy acid precursor. researchgate.netresearchgate.net Similarly, syntheses for pheromones of the saw-toothed grain beetle, Oryzaephilus surinamensis, also utilize (Z)-alkenoic acids. soton.ac.uk The literature extensively supports the role of the (Z) isomer in this capacity. In contrast, there is no scientific evidence from the reviewed sources to suggest that the This compound isomer serves as a precursor for these specific insect pheromones.

Mechanistic Studies of Bioactivity in Related Hydroxy Fatty Acids

While the direct bioactivity of this compound is not detailed, studies on related hydroxy fatty acids provide insight into potential mechanisms. The bacterium Lactobacillus plantarum MiLAB 14 produces several antifungal 3-hydroxy fatty acids, including 3-hydroxy-5-cis-dodecenoic acid. nih.govnih.govslu.se These compounds exhibit broad-spectrum activity against various molds and yeasts. nih.govasm.org

The proposed mechanism for these antifungal fatty acids is their action as detergent-like molecules that disrupt the integrity of fungal cell membranes. nih.gov This interaction leads to increased membrane permeability and leakage of cellular contents, ultimately inhibiting fungal growth. encyclopedia.pubnih.gov Research on cis-9-heptadecenoic acid, a similar compound, showed that it readily partitions into the lipid bilayers of fungal membranes, supporting this mode of action. nih.gov The antifungal activity of these hydroxy fatty acids is significant, with minimum inhibitory concentrations (MICs) against various fungi reported to be in the range of 10 to 100 μg/ml. nih.govnih.govmdpi.com

Table 1: Minimum Inhibitory Concentrations (MICs) of Antifungal Fatty Acids from L. plantarum MiLAB 14 Data sourced from Sjögren et al., 2003. nih.gov

| Compound | MIC (μg/ml) vs. Aspergillus fumigatus | MIC (μg/ml) vs. Penicillium commune | MIC (μg/ml) vs. Rhodotorula mucilaginosa | MIC (μg/ml) vs. Kluyveromyces marxianus |

| 3-hydroxydecanoic acid | 25 | 25 | 10 | 10 |

| 3-hydroxydodecanoic acid | 50 | 50 | 25 | 25 |

| 3-hydroxytetradecanoic acid | 100 | 100 | 50 | 50 |

| 2-hydroxydodecanoic acid | 50 | 25 | 50 | 25 |

| Decanoic acid | 50 | 25 | 25 | 25 |

Structural and Functional Roles in Bacterial Cell Wall Components (e.g., (3R)-3-Hydroxydodecanoic Acid in Lipopolysaccharides)

The bacterial cell wall is a complex and essential structure that provides physical integrity and mediates interactions with the environment. In Gram-negative bacteria, the outer membrane is a defining feature, with lipopolysaccharides (LPS) being a major component. sigmaaldrich.comwikipedia.org LPS consists of three parts: the O-antigen, a core oligosaccharide, and Lipid A. wikipedia.org Lipid A, the hydrophobic anchor of LPS, is responsible for much of its biological activity, including the induction of strong immune responses in mammals. sigmaaldrich.com

It is important to note that while Gram-negative bacteria incorporate 3-hydroxy fatty acids into their LPS, Gram-positive bacteria lack an outer membrane and LPS. asm.org However, they do possess other complex cell wall components like teichoic acids, which are anionic polymers crucial for cell wall ion homeostasis and interaction with the host. frontiersin.org The potential for hydroxylated fatty acids to interact with or modify these structures in Gram-positive bacteria remains an area for future investigation.

Table 1: Key Hydroxy Fatty Acids in Bacterial Cell Wall Components

| Compound Name | Role | Bacterial Type | Reference |

|---|---|---|---|

| (3R)-3-Hydroxydodecanoic Acid | Component of Lipid A in Lipopolysaccharides | Gram-negative | ontosight.ai |

| (R)-3-Hydroxymyristic acid | Component of Lipid A in Lipopolysaccharides | Gram-negative | lipidmaps.org |

Modulation of Enzymatic Activities (e.g., Lipoxygenase Inhibition by related 12-hydroxylated compounds)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators. gerli.comif-pan.krakow.pl These products are involved in inflammatory responses and other physiological processes. rsc.org Consequently, the inhibition of lipoxygenase activity is a significant area of research for the development of anti-inflammatory agents. rsc.org

Several studies have demonstrated that hydroxylated fatty acids can act as modulators of lipoxygenase activity. portlandpress.com Research on a series of synthesized hydroxy-fatty acids revealed that certain compounds can act as competitive inhibitors of human platelet 12-lipoxygenase. portlandpress.com For instance, 12-Hydroxyeicosatetraenoic acid (12-HETE), a product of 12-lipoxygenase, and related hydroxylated fatty acids have been shown to inhibit platelet aggregation and thromboxane (B8750289) A2-induced vasoconstriction. nih.gov This suggests a potential feedback mechanism where the products of lipoxygenase pathways can regulate enzyme activity.

Specifically, 14-hydroxy-docosahexaenoic acid (14-OH-22:6), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), was found to be a more potent inhibitor of platelet aggregation than 12-HETE. nih.gov This indicates that the length of the carbon chain and the position of the hydroxyl group are critical determinants of inhibitory activity. While direct studies on this compound are pending, its structural features as a 12-hydroxylated fatty acid suggest it could potentially interact with and modulate the activity of lipoxygenases. The presence of the double bond at the 3-position may influence its binding affinity and inhibitory potential compared to saturated or other unsaturated analogues.

Table 2: Examples of Lipoxygenase Inhibition by Hydroxylated Fatty Acids

| Inhibitor | Target Enzyme | Effect | Reference |

|---|---|---|---|

| 12-Hydroxyeicosatetraenoic acid (12-HETE) | Platelet 12-lipoxygenase | Inhibition of platelet aggregation | nih.gov |

| 14-Hydroxy-docosahexaenoic acid (14-OH-22:6) | Platelet lipoxygenase | Potent inhibition of platelet aggregation (IC50: 0.45 µM) | nih.gov |

| Various synthesized C18-C22 hydroxy-fatty acids | Human platelet 12-lipoxygenase | Competitive inhibition | portlandpress.com |

Advanced Analytical Methodologies in Research

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating (E)-12-Hydroxydodec-3-enoic acid from other related compounds and complex biological sample components. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the specific goals of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing volatile and semi-volatile compounds. For fatty acids like this compound, which are not inherently volatile, a chemical derivatization step is required to convert them into more volatile esters, typically methyl esters or trimethylsilyl (B98337) (TMS) ethers. lipidmaps.orgjmb.or.kr This process involves heating a mixture to separate its components, which are then transported through a column by an inert gas.

Once separated by the GC column, the molecules enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, or "fingerprint," that allows for structural identification by comparing it to spectral libraries.

For quantification, a technique known as stable isotope dilution is often employed. lipidmaps.orgnih.gov A known amount of an isotopically labeled version of the target analyte (e.g., containing ¹⁸O or ²H) is added to the sample as an internal standard. lipidmaps.orgnih.gov Since the labeled standard has a slightly higher mass but nearly identical chemical and chromatographic properties, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the natural analyte to the internal standard, precise quantification can be achieved, even in the femtomole range. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Conversion to volatile esters (e.g., using N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) - BSTFA) to improve chromatographic performance. | lipidmaps.org |

| Column | Capillary columns such as HP-5MS are commonly used for separating fatty acid derivatives. | lipidmaps.org |

| Oven Program | A temperature gradient is applied, for instance, starting at 80°C and ramping up to 290°C to elute compounds with different boiling points. | lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching. Negative Ion Chemical Ionization (NICI) can offer higher sensitivity for certain compounds. | nih.govnih.gov |

| Detection Mode | Full scan mode is used for identification, while Selected Ion Monitoring (SIM) is used for quantification, targeting specific m/z fragments for higher sensitivity. | lipidmaps.org |

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. wikipedia.orgwur.nl This technique is particularly well-suited for analyzing compounds like this compound, which may not be easily volatilized for GC-MS, directly from complex biological fluids. nih.govresearchgate.net LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.orgresearchgate.net

In a typical metabolomics workflow, metabolites are extracted from a sample and separated on an LC column. nih.gov The eluent from the column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. nih.govnih.gov Tandem mass spectrometry (MS/MS) is often used for enhanced specificity. In this setup, a precursor ion corresponding to the mass of the analyte is selected, fragmented, and the resulting product ions are detected. This provides structural information and highly selective quantification. nih.gov For instance, in the analysis of a related compound, (±)12-HETE, the deprotonated molecule (m/z 319) was selected as the precursor ion, which then fragmented to produce characteristic product ions at m/z 257 and m/z 179. nih.gov

LC-MS-based metabolomics has enabled the identification of numerous metabolites, including 12-hydroxydodec-3-enoic acid, in studies investigating the metabolic profiles of bacteria in different conditions. nih.gov

| Parameter | Description | Source |

|---|---|---|

| LC Column | Reversed-phase columns (e.g., ChiralPak AD-RH for chiral separations) are frequently used. | nih.gov |

| Mobile Phase | A mixture of organic solvent (e.g., methanol) and water with an acid modifier (e.g., acetic acid) is common. | nih.gov |

| Ion Source | Electrospray Ionization (ESI) in negative ion mode is effective for acidic compounds like fatty acids. | nih.govsemanticscholar.org |

| MS Analysis | Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) or Product Ion Scans for identification and quantification. | nih.gov |

| Precursor/Product Ions | For a related C12 hydroxy fatty acid, the transition m/z 319 → 179 was monitored for quantification. | nih.gov |

Isotopic Labeling and Tracing Techniques for Pathway Elucidation

Isotopic labeling is a critical tool for tracing the metabolic fate of compounds and elucidating their biosynthetic pathways. nih.gov This technique involves introducing molecules enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) into a biological system. nih.govnih.gov These labeled precursors are then incorporated into various metabolic pathways, and the distribution of the isotope in downstream metabolites can be tracked using mass spectrometry or NMR.

In the context of this compound, researchers could use a ¹³C-labeled precursor, such as ¹³C-linoleic acid, to determine if it is a substrate for the biosynthetic pathway leading to the target compound. By analyzing the mass spectra of metabolites over time, the appearance of the ¹³C label in this compound and its intermediates would provide direct evidence of the metabolic connection.

As mentioned previously, stable isotope-labeled analogs are also fundamental to accurate quantification via the isotope dilution method in both GC-MS and LC-MS. lipidmaps.orgnih.gov By using an internal standard with a known concentration and a distinct mass, variations in sample preparation and instrument response can be precisely controlled, leading to highly accurate measurements. lipidmaps.org

Advanced Spectroscopic Characterization in Academic Studies (e.g., NMR, IR)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation. It provides information on the chemical environment of specific atoms (primarily ¹H and ¹³C) within a molecule. For this compound, ¹H NMR would reveal signals characteristic of protons on the double bond (olefinic protons), the proton on the carbon bearing the hydroxyl group, and protons on the carbons adjacent to the carbonyl group. aocs.orgrsc.org The coupling patterns between these protons would help establish their connectivity. ¹³C NMR would similarly show distinct signals for the carbonyl carbon, the olefinic carbons, and the carbon attached to the hydroxyl group. rsc.org

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | ¹H | ~5.4 - 5.8 | rsc.org |

| Proton on Hydroxyl-bearing Carbon (-CH(OH)-) | ¹H | ~3.6 - 4.0 | aocs.org |

| Protons adjacent to Carbonyl (-CH₂-COOH) | ¹H | ~2.2 - 2.5 | rsc.org |

| Carboxyl Carbon (-COOH) | ¹³C | ~174 - 179 | rsc.org |

| Olefinic Carbons (-CH=CH-) | ¹³C | ~125 - 135 | rsc.org |

| Hydroxyl-bearing Carbon (-CH(OH)-) | ¹³C | ~70 - 72 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp peak typically appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. spectroscopyonline.com Another broad absorption due to the O-H out-of-plane bend is often seen around 900-960 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance | Source |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid & Alcohol | 2500-3300 | Very Broad | spectroscopyonline.com |

| C-H Stretch | sp² and sp³ C-H | 2850-3100 | Medium to Sharp | spectroscopyonline.com |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp | spectroscopyonline.com |

| C=C Stretch | Alkene | ~1650 | Variable, often Weak | dergipark.org.tr |

| C-O Stretch | Carboxylic Acid/Alcohol | 1210-1320 | Strong | spectroscopyonline.com |

| O-H Bend (wag) | Carboxylic Acid | 900-960 | Broad | spectroscopyonline.com |

Emerging Research Directions and Unaddressed Questions

Discovery of Novel Biosynthetic Pathways and Enzymes Specific to (E)-12-Hydroxydodec-3-enoic Acid

The precise biological origin of this compound is not yet fully mapped, presenting a significant area for discovery. While the biosynthesis of saturated 12-hydroxydodecanoic acid is better understood, the introduction of the trans-double bond at the C-3 position suggests a specialized enzymatic pathway. Research into the biotransformation of linoleic acid has shown that certain enzymes can produce isomers of 12-hydroxydodecenoic acid, indicating that complex pathways exist for creating such structures. mdpi.com

Key enzyme families are prime candidates for catalyzing the formation of this specific molecule. These include:

Lipoxygenases (LOXs): These enzymes are known to catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.comnih.gov The lipoxygenase cascade can lead to the formation of various isomers of 12-hydroxydodecenoic acid from the breakdown of 13-hydroperoxides, making this pathway a strong candidate for investigation. mdpi.com

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is renowned for its ability to hydroxylate fatty acids at various positions. nih.govnih.gov Specific families like CYP153A, CYP4A11, and fungal CYPs (e.g., CYP505D6) have demonstrated activity on dodecanoic acid and other medium-chain fatty acids, hydroxylating them at the terminal (ω) or sub-terminal positions. ontosight.aimdpi.comasm.orgnih.gov While these typically produce saturated hydroxy fatty acids, the potential for a CYP enzyme to act on an already unsaturated precursor or for a variant to possess desaturase activity remains an open question. For instance, a study on the insect pathogenic fungus Isaria tenuipes identified the closely related compound (E)-12-hydroxydodec-2-enoic acid, suggesting that fungal P450s or other enzymes are capable of producing such unsaturated hydroxy acids. mdpi.com

The central unaddressed question is the identification of the specific enzyme or multi-enzyme system that regioselectively hydroxylates a C12 fatty acid at the ω-position and ensures the presence of an (E)-double bond at the C-3 position. Future research will likely involve screening microbial and plant genomes for novel LOX and CYP enzymes and characterizing their activity on various C12 fatty acid precursors.

Table 1: Potential Enzyme Families in this compound Biosynthesis

| Enzyme Family | General Function & Relevance | Potential Precursors | Organism Source Examples | Citations |

|---|---|---|---|---|

| Lipoxygenases (LOX) | Catalyze dioxygenation of polyunsaturated fatty acids; can produce isomers of hydroxydodecenoic acids. | Linoleic acid, 13-Hydroperoxides | Plants (Glycine max), Mammals | mdpi.commdpi.comresearchgate.net |

| Cytochrome P450 (CYP) | Hydroxylate fatty acids at terminal (ω) and other positions. | Dodecanoic acid, Dodecenoic acids | Bacteria (Bacillus megaterium, Marinobacter aquaeloei), Fungi (Phanerochaete chrysosporium), Mammals | nih.govnih.govasm.orgnih.gov |

| Fatty Acid Hydratases | Add water across a double bond to create a hydroxyl group. Could act on a precursor with a C-12 double bond. | Unsaturated Dodecanoic Acids | Bacteria (Lactobacillus acidophilus) | researchgate.net |

Biotechnological Applications: Optimization of Microbial Cell Factories for Sustainable Production

The production of valuable chemicals like hydroxy fatty acids using engineered microorganisms is a rapidly advancing field, offering a sustainable alternative to traditional chemical synthesis. sciepublish.com The development of microbial cell factories for producing this compound and its saturated counterpart, 12-hydroxydodecanoic acid, is a key research focus. Industrial workhorses like Escherichia coli and the yeast Saccharomyces cerevisiae are commonly engineered for this purpose. mdpi.comresearchgate.netunl.educhula.ac.th

The core of this biotechnological approach involves expressing heterologous enzymes, primarily Cytochrome P450 monooxygenases, which can perform the desired ω-hydroxylation of dodecanoic acid (lauric acid). mdpi.comnih.govrsc.org Several key strategies are being explored to optimize these microbial factories:

Enzyme Engineering and Selection: Chimeric proteins, such as a fusion of a bacterial P450 (e.g., CYP153A) with the reductase domain of a highly active enzyme like P450 BM3, have been created to improve catalytic efficiency and electron coupling. nih.gov

Redox Partner Co-expression: Efficient P450 activity requires a steady supply of reducing equivalents from NAD(P)H, which is facilitated by redox partner proteins like ferredoxins and ferredoxin reductases. Co-expressing these partners is crucial for high yields. mdpi.com

Metabolic Pathway Engineering: To increase the precursor supply and prevent product degradation, host cell metabolism is modified. A common and effective strategy is the deletion of the fadD gene in E. coli, which encodes the acyl-CoA synthetase, thereby blocking the entry of fatty acids into the β-oxidation (degradation) pathway. unl.edu

Process Engineering: Overcoming the low solubility of fatty acid substrates and the potential toxicity of the hydroxy fatty acid products is critical. Strategies include implementing optimized substrate feeding protocols based on real-time process parameters like oxygen consumption and using two-phase fermentation systems where the product is continuously extracted into an organic solvent. nih.govnih.govresearchgate.net

Despite progress, significant challenges remain. Achieving high titers (g/L concentrations) and productivity rates suitable for industrial scale-up is a primary goal. nih.govresearchgate.net Future research will focus on discovering more robust and efficient enzymes, further refining host metabolic pathways to channel more carbon towards the desired product, and developing advanced fermentation and recovery processes.

Table 2: Examples of Engineered Microbial Systems for Hydroxydodecanoic Acid Production

| Host Organism | Key Engineered Enzyme(s) | Substrate | Product(s) | Notable Strategy/Result | Citations |

|---|---|---|---|---|---|

| Escherichia coli | CYP153A-P450 BM3 Reductase Fusion, AlkL transporter | Dodecanoic acid methyl ester | ω-Hydroxydodecanoic acid | Co-expression of outer membrane transporter (AlkL) in a two-phase system yielded 4 g/L. | nih.gov |

| Escherichia coli | CYP102A1 (from B. megaterium), 'TesA, ACCase | Glucose | 11-Hydroxydodecanoic acid & others | De novo synthesis from glucose; fadD knockout increased yield; 548 mg/L total HFAs in fed-batch. | unl.edu |

| Saccharomyces cerevisiae | CYP52A17 (from C. tropicalis) | Lauric Acid (from wastewater) | 12-Hydroxydodecanoic acid (HDDA), Dodecanedioic acid (DDA) | Utilized coconut milk factory wastewater as a low-cost substrate. | mdpi.comresearchgate.net |

| Escherichia coli | CYP153A (from M. aquaeloei) | Dodecanoic acid | ω-Hydroxydodecanoic acid | Whole-cell biocatalyst produced 1.2 g/L of product with >95% regioselectivity. | nih.gov |

Elucidation of Specific Receptor Interactions and Signaling Cascades

A critical frontier in understanding the biological role of this compound is identifying its molecular targets, particularly cell surface receptors, and the downstream signaling pathways it modulates. Research on structurally similar medium-chain hydroxy fatty acids provides compelling clues.

Strong evidence points to the G protein-coupled receptor GPR84 as a key receptor for 3-hydroxydodecanoic acid. nih.govadularia.chmedchemexpress.com Studies have shown that this lipid, derived from bacteria, can activate GPR84 on immune cells like macrophages, triggering a potent anti-tumor response. nih.govadularia.ch This activation leads to the production of interleukin-12 (B1171171) (IL-12), which in turn enhances the infiltration and cytotoxic activity of CD8+ T cells within tumors. adularia.chmedchemexpress.com The cryo-electron microscopy structure of GPR84 bound to 3-hydroxydodecanoic acid has been resolved, revealing a hydrophobic binding pocket that selects for medium-chain fatty acids of a specific length. rcsb.org

Another related receptor, HCA₃ (Hydroxycarboxylic acid receptor 3), is activated by 3-hydroxy fatty acids of different chain lengths, suggesting that receptor specificity is finely tuned. nih.gov Interestingly, studies on HCA₃ and GPR84 have revealed the phenomenon of "biased agonism," where structurally similar ligands can stabilize different receptor conformations, leading to distinct downstream signaling outcomes (e.g., G-protein activation vs. β-arrestin recruitment). nih.gov This raises the possibility that this compound could act as a biased agonist at one of these receptors, producing a unique cellular response. The lipoxygenase product 12-HETE is thought to interact with GPR31, adding another potential candidate for investigation. mdpi.com

The primary unaddressed questions are whether this compound binds to GPR84, HCA₃, GPR31, or a yet-undiscovered receptor, and what specific signaling cascade it initiates. The presence of the double bond at the C-3 position could significantly alter its binding affinity and functional activity compared to its saturated analogs, potentially leading to a unique physiological role.

Table 3: Potential Receptors and Signaling Pathways for Hydroxydodecenoic Acids

| Potential Receptor | Receptor Family | Known Ligand(s) | Downstream Signaling Elements | Potential Function | Citations |

|---|---|---|---|---|---|

| GPR84 | Class A GPCR | 3-Hydroxydodecanoic acid | Gαi protein coupling, IL-12 production, ERK activation | Pro-inflammatory, Immune modulation, Anti-tumor response | nih.govadularia.chmedchemexpress.comrcsb.orgnih.gov |

| HCA₃ | Class A GPCR | 3-Hydroxyoctanoic acid | Gαi protein coupling, β-arrestin-2 recruitment | Anti-inflammatory, Metabolic regulation | nih.gov |

| GPR31 | Class A GPCR | 12-(S)-HETE | Gαq/11 coupling | Inflammatory modulation | mdpi.com |

Q & A

Q. How to design a comparative study evaluating the stereospecific bioactivity of this compound vs. its analogs?

- Methodology : Use a cell-based assay (e.g., NF-κB inhibition) to test the (E)-isomer against (Z)-isomer and saturated analogs. Employ chiral chromatography to verify stereochemical purity and molecular docking simulations to predict binding interactions .

- Statistical Approach : Apply multivariate analysis to differentiate bioactivity trends and calculate IC50 values with 95% confidence intervals .

Q. How can computational modeling predict interaction mechanisms between this compound and target enzymes?

- Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS to model ligand-protein interactions. Validate predictions with mutagenesis studies on key binding residues (e.g., catalytic triad mutations in hydrolases) .

- Data Interpretation : Compare free energy landscapes (FELs) of bound vs. unbound states to identify stabilization effects .

Q. How to conduct a systematic review of conflicting data on the metabolic pathways involving this compound?

- Methodology : Follow PRISMA guidelines to screen literature, extract data, and assess bias via tools like ROBINS-I. Use pathway analysis software (e.g., KEGG Mapper) to map proposed metabolic routes and identify gaps .

- Pitfall Avoidance : Exclude studies with unvalidated quantification methods or insufficient controls for endogenous metabolite interference .

Data Presentation and Validation Guidelines

- Tables/Figures : Include dose-response curves for bioactivity assays, NMR spectra with peak assignments, and MD simulation trajectories. Raw data (e.g., HPLC chromatograms) should be archived in appendices .

- Statistical Reporting : Use Cohen’s d for effect sizes and Tukey’s HSD for post-hoc comparisons. Report p-values with exact figures (e.g., p=0.032) rather than thresholds (e.g., p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.